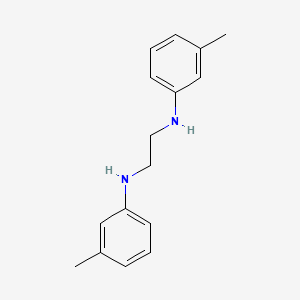

N,N'-Ethylenedi-m-toluidine

Beschreibung

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds containing two amino groups attached to an aromatic ring system. wikipedia.org They serve as fundamental building blocks in the synthesis of a wide array of materials, including high-performance polymers, dyes, and pharmaceuticals. ontosight.aiontosight.ai Prominent examples of aromatic diamines include o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine. wikipedia.org

N,N'-Ethylenedi-m-toluidine fits within this class as a disubstituted derivative of ethylenediamine (B42938), where the nitrogen atoms are arylated with m-tolyl groups. Unlike simple phenylenediamines, the ethylene (B1197577) linker in this compound provides greater conformational flexibility, while the m-tolyl groups introduce steric bulk and modify the electronic nature of the nitrogen atoms. This structural nuance distinguishes it from more common aromatic diamines and opens up specialized applications, particularly in polymer chemistry where it can act as a curative or a monomer to produce polyamides and polyurethanes. ontosight.ai

Evolution of Research Trajectories for Alkyl-Substituted Ethylenediamines

Research into alkyl-substituted ethylenediamines has evolved from fundamental synthesis and characterization to the targeted design of molecules with specific functionalities. Early work often focused on simple N-alkylation of ethylenediamine. Over time, research has shifted towards more complex and unsymmetrically substituted derivatives to fine-tune properties for specific applications.

Key research trends in this area include:

Synthetic Methodologies: The development of more efficient and selective synthesis routes has been a major focus. This includes methods for the selective mono- or di-alkylation of ethylenediamines and the use of various catalytic systems to control the reaction. scispace.com

Structure-Property Relationships: Studies have increasingly focused on understanding how the nature and position of alkyl substituents on the ethylenediamine backbone and any attached aromatic rings influence the compound's physical and chemical properties. For instance, the length and branching of alkyl chains can affect thermal stability and solubility.

Applications in Coordination Chemistry: The ability of substituted ethylenediamines to act as chelating ligands for metal ions has been extensively explored, leading to the development of new catalysts and metal complexes with unique electronic and steric environments. acs.org

Polymer Science: In the realm of polymers, research has progressed from using simple diamines as curing agents to designing specialized diamines like this compound to create polymers with enhanced thermal stability, mechanical properties, or specific optical characteristics.

Interdisciplinary Significance in Contemporary Chemical Science

The importance of this compound and related alkyl-substituted aromatic diamines extends across multiple disciplines:

Polymer and Materials Science: These compounds are crucial in the production of advanced polymers. For example, poly(m-toluidine) has been investigated for its optical and electrical properties. mdpi.com The incorporation of this compound into polymer chains can influence properties such as thermal stability and solubility, making it a valuable component in the design of new materials.

Organic Synthesis: As a versatile intermediate, this compound serves as a precursor for the synthesis of more complex molecules, including dyes, pigments, and specialty chemicals. ontosight.ai Its amine functionalities are reactive sites for a variety of organic transformations.

Pharmaceutical and Biochemical Research: Derivatives of aromatic amines are of interest in medicinal chemistry. ontosight.ai While direct applications are not the focus here, the structural motifs present in this compound are relevant to the design of biologically active compounds. For instance, N-substituted L-aspartic acids, which share structural similarities, are important chiral building blocks for pharmaceuticals. rug.nl

Industrial Chemistry: In industrial settings, compounds like this compound are used as additives in rubber manufacturing and as corrosion inhibitors. ontosight.aiontosight.ai

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₀N₂ |

| Synonyms | N,N'-bis(3-methylphenyl)ethane-1,2-diamine, N,N'-Di-m-tolyl-ethane-1,2-diamine |

| Appearance | Not specified, though related compounds are often liquids or solids that can develop color on standing. orgsyn.org |

Data sourced from multiple references. ontosight.ai

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7030-60-6 |

|---|---|

Molekularformel |

C16H20N2 |

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

N,N'-bis(3-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-13-5-3-7-15(11-13)17-9-10-18-16-8-4-6-14(2)12-16/h3-8,11-12,17-18H,9-10H2,1-2H3 |

InChI-Schlüssel |

WXEZZUDLDARSKV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NCCNC2=CC=CC(=C2)C |

Kanonische SMILES |

CC1=CC(=CC=C1)NCCNC2=CC=CC(=C2)C |

Andere CAS-Nummern |

7030-60-6 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N,n Ethylenedi M Toluidine

Derivatization Strategies for Functionalization of N,N'-Ethylenedi-m-toluidine

The structure of this compound, with its two secondary amine nitrogens and two activated aromatic rings, allows for a wide array of derivatization strategies. These modifications can be broadly categorized into reactions at the nitrogen centers and functionalization of the aromatic rings. Such derivatizations are key to tuning the molecule's steric and electronic properties for specific applications.

Chemical Modification at Nitrogen Centers

The secondary amine groups in this compound are nucleophilic and can readily undergo various chemical transformations. These modifications are fundamental for altering the coordination properties of the diamine, its basicity, and for introducing new functional groups.

N-Alkylation: The introduction of additional alkyl groups onto the nitrogen atoms can be achieved through reaction with alkyl halides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl chains, thereby modifying the steric bulk around the nitrogen atoms.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N,N'-diacyl derivative. This transformation converts the secondary amines into amides, which significantly alters the electronic properties of the nitrogen atoms, reducing their basicity and nucleophilicity due to the electron-withdrawing nature of the carbonyl group. A study on the acylation of similar Schiff bases prepared from 1,2-ethylenediamine demonstrated that reactions with acetic anhydride (B1165640) or trifluoroacetic anhydride proceed efficiently. researchgate.net

The following table summarizes potential derivatization reactions at the nitrogen centers of this compound based on the general reactivity of secondary amines.

| Reaction Type | Reagent Example | Product Type | Notes |

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | Tertiary Amine | Increases steric hindrance and modifies electronic properties. |

| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | Amide | Reduces the basicity and nucleophilicity of the nitrogen atoms. |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonamide | Introduces a sulfonyl group, further modifying electronic properties. |

This table presents generalized reactions applicable to the secondary amine functional groups in this compound.

Aromatic Ring Functionalization through Directed Synthesis

The two tolyl groups in this compound are amenable to electrophilic aromatic substitution. The secondary amine groups are activating and ortho-, para-directing. Given that the para-position relative to the nitrogen is occupied by a methyl group, electrophilic attack is anticipated to occur at the ortho positions (C2, C4, and C6). However, achieving high regioselectivity in classical electrophilic substitutions can be challenging.

A more precise approach to functionalizing the aromatic rings is through Directed ortho-Metalation (DoM) . wikipedia.org This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, allowing for the regioselective introduction of a wide range of functional groups.

In the case of this compound, the nitrogen atoms of the ethylenediamine (B42938) bridge can act as a directing group. However, the secondary nature of these amines can lead to competitive deprotonation at the nitrogen. To circumvent this, the secondary amines are often converted into a more effective and robust DMG, such as a tertiary amine or an amide. For instance, N-acylation, as described in the previous section, would yield an N,N'-diacyl derivative. The amide carbonyl groups are excellent DMGs, capable of chelating the lithium cation and directing deprotonation to the adjacent ortho-position on the aromatic ring with high fidelity. uwindsor.ca

The general steps for a DoM strategy on an acylated derivative of this compound would be:

Protection/Derivatization: Acylation of the secondary amines to form a diamide.

Directed ortho-Lithiation: Treatment with a strong organolithium base (e.g., s-BuLi or t-BuLi) in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. baranlab.org

Electrophilic Quench: Reaction of the generated aryllithium species with a suitable electrophile.

Deprotection (Optional): Hydrolysis of the amide groups to regenerate the secondary amines if desired.

This methodology allows for the controlled and stepwise functionalization of the aromatic rings, providing access to a diverse range of substituted this compound derivatives that would be difficult to obtain through classical methods.

The table below outlines a hypothetical DoM reaction sequence on an N,N'-diacyl derivative of this compound.

| Step | Reagent/Condition | Intermediate/Product | Purpose |

| 1. Acylation | Acetyl Chloride, Triethylamine | N,N'-diacetyl-N,N'-ethylenedi-m-toluidine | Installation of the Directed Metalation Group (DMG). |

| 2. Lithiation | s-Butyllithium, TMEDA, THF, -78 °C | ortho-Lithiated Diamide | Regioselective deprotonation of the aromatic ring. |

| 3. Electrophilic Trap | Electrophile (e.g., I₂, TMSCl, CO₂) | ortho-Functionalized Diamide | Introduction of a new functional group (Iodo, Silyl, Carboxy, etc.). |

| 4. Hydrolysis | Aqueous Acid or Base | ortho-Functionalized this compound | Removal of the directing group to yield the final product. |

This table illustrates a general strategy for the directed functionalization of the aromatic rings of this compound.

Coordination Chemistry of N,n Ethylenedi M Toluidine As a Ligand

Synthesis and Characterization of Metal Complexes

X-ray Crystallography for Precise Geometric Determination of Complexes:A search for crystallographic information revealed no solved crystal structures for any metal complex containing the N,N'-Ethylenedi-m-toluidine ligand.

Until such research is conducted and published, a detailed and authoritative article on the coordination chemistry of this compound cannot be compiled.

Electrochemical Behavior of Metal Complexes

No specific studies detailing the electrochemical behavior, such as cyclic voltammetry or redox potentials, of metal complexes formed with the this compound ligand were found. This information is crucial for understanding the electron transfer properties of such complexes.

Structure-Reactivity Relationships in Coordination Catalysis

Mechanistic Role of this compound Ligands in Catalytic Cycles

There is no available research that elucidates the mechanistic role of this compound in any specific catalytic cycle. Such a study would involve identifying and characterizing reaction intermediates and transition states to understand how the ligand influences the catalytic pathway.

Influence of Ligand Environment on Catalytic Efficiency and Selectivity

Information comparing the catalytic efficiency and selectivity of this compound complexes with other catalysts is absent from the literature. This type of data is generated through comparative catalytic experiments under controlled conditions.

Kinetics and Thermodynamics of Complex Formation in Catalytic Systems

No published data exists on the kinetic rates (k) or thermodynamic parameters (ΔG, ΔH, ΔS) for the formation of this compound metal complexes within a catalytic context. These values are typically determined through methods like spectrophotometric titration, calorimetry, or temperature-dependent kinetic studies. researchgate.netresearchgate.net

Due to the lack of specific data for this compound, it is not possible to construct the requested data tables or provide the detailed research findings as per the instructions.

Computational and Theoretical Investigations of N,n Ethylenedi M Toluidine

Quantum Chemical Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published studies containing DFT calculations to determine the optimized ground state geometry, bond lengths, and bond angles of N,N'-Ethylenedi-m-toluidine were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for understanding the compound's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

No MEP maps for this compound have been published. These maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics and Simulation Approaches

Conformational Analysis and Flexibility Studies

A search for molecular dynamics simulations to explore the conformational landscape and flexibility of the this compound molecule did not yield any results.

Ligand-Receptor Interaction Modeling (e.g., in enzymatic or supramolecular contexts)

There are no available studies that model the interaction of this compound as a ligand with any biological or supramolecular receptor.

Prediction of Spectroscopic Signatures and Electronic Properties

As of the latest available research, specific computational and theoretical studies detailing the predicted spectroscopic signatures and electronic properties of this compound are not present in the public domain. While computational analyses, such as Density Functional Theory (DFT) calculations, are commonly employed to predict molecular geometries, vibrational frequencies (IR spectra), nuclear magnetic resonance (NMR) chemical shifts, electronic transitions (UV-Vis spectra), and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, such investigations have not been published for this particular compound.

General chemical databases provide basic information about this compound, also known as N,N'-bis(3-methylphenyl)ethane-1,2-diamine, including its molecular formula (C16H18N2) and structure, which consists of two 3-methylphenyl groups linked by an ethane-1,2-diamine backbone. ontosight.ai However, detailed research findings from theoretical models, which would provide in-depth insights into its spectroscopic and electronic characteristics, remain unavailable.

For context, computational studies on analogous or related molecules are prevalent. For instance, theoretical investigations have been conducted on various Schiff bases and other toluidine derivatives to explore their structural, electronic, and nonlinear optical properties. These studies often involve optimizing the molecular geometry and calculating various parameters to understand the relationship between their structure and chemical behavior. Similar research on related diamine complexes has also been reported.

However, without specific studies on this compound, it is not possible to present detailed, scientifically accurate data tables and research findings for its predicted spectroscopic signatures and electronic properties as requested. Such an analysis would require dedicated quantum chemical calculations to be performed and published by the scientific community.

Applications in Advanced Materials and Supramolecular Chemistry

N,N'-Ethylenedi-m-toluidine as a Component in Polymer Synthesis

The bifunctional nature of this compound, arising from its two reactive amine hydrogens, makes it a valuable monomer in the synthesis of polymers. Its aromatic character, imparted by the m-toluidine (B57737) moieties, can enhance the thermal stability and mechanical properties of the resulting polymeric materials.

This compound can serve as a monomer in condensation polymerization reactions to form polyamines. These reactions typically involve the reaction of the diamine with a diacyl chloride or a dicarboxylic acid, leading to the formation of polyamide chains. The specific structure of this compound, with the methyl groups in the meta position of the aromatic rings, influences the stereochemistry and packing of the polymer chains, which in turn affects the material's bulk properties.

While specific research detailing the synthesis of polyamines directly from this compound is limited, the general reaction for forming polyamides from diamines and diacyl chlorides is well-established. For instance, the reaction of a generic diamine with a diacyl chloride is depicted below:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-OC-R'-CO-]n + 2n HCl

In a specific application, the related compound m-toluidine has been utilized in the synthesis of macrocyclic polyamines through condensation reactions with formaldehyde (B43269) and diphenylglycoluril. scispace.com This highlights the potential of the toluidine moiety to participate in the formation of complex polyamine structures.

Table 1: Potential Monomers for Condensation Polymerization with this compound

| Diacyl Chloride Monomer | Resulting Polyamide Type | Potential Properties |

| Adipoyl chloride | Aliphatic-Aromatic Polyamide | Increased flexibility compared to fully aromatic polyamides. |

| Terephthaloyl chloride | Fully Aromatic Polyamide | High thermal stability and mechanical strength. |

| Isophthaloyl chloride | Fully Aromatic Polyamide | Potentially improved solubility over terephthaloyl-based polyamides. |

Aromatic diamines are widely employed as chain extenders or curing agents in the synthesis of polyurethanes and polyureas. ontosight.aichemsrc.comsigmaaldrich.com These molecules react with isocyanate-terminated prepolymers, leading to an increase in the polymer's molecular weight and the formation of hard segments within the polymer matrix. These hard segments, through hydrogen bonding and π-π stacking interactions, contribute significantly to the mechanical properties of the final elastomer, such as its tensile strength and hardness.

While direct studies on this compound as a chain extender are not prevalent in the available literature, its structural similarity to other aromatic diamines suggests its potential for such applications. The reactivity of the amine groups in this compound with isocyanate groups would lead to the formation of urea (B33335) linkages, a key component in polyurea and polyurethane-urea systems. The steric hindrance provided by the methyl groups on the aromatic rings may influence the reaction kinetics and the morphology of the resulting hard segments.

Table 2: Comparison of Aromatic Diamine Chain Extenders

| Diamine | Structure | Key Features |

| This compound | C₁₆H₂₀N₂ | Aromatic diamine with meta-substituted methyl groups. |

| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | C₁₃H₁₂Cl₂N₂ | Commonly used solid curative for TDI-based polyurethanes. |

| Diethyltoluenediamine (DETDA) | C₁₁H₁₈N₂ | Liquid aromatic diamine with a faster cure profile. |

| 4,4'-Methylene-bis(N-sec-butylaniline) (Unilink 4200) | C₂₁H₃₀N₂ | Aromatic diamine with lower reactivity, allowing for control of cross-linking. ontosight.ai |

This table provides a comparison with other common aromatic diamine chain extenders to illustrate the context of this compound's potential application. Specific performance data for this compound as a chain extender is needed for a direct comparison.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. google.com The forces that govern the formation of these assemblies are non-covalent, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. The specific geometry and electronic properties of this compound make it a candidate for incorporation into such supramolecular structures.

While there is a lack of specific studies on the non-covalent interactions of this compound, research on related aromatic amines and diamines demonstrates the importance of these interactions in directing self-assembly and molecular recognition. nih.govnih.gov For example, the binding of aromatic amines to synthetic receptors is often driven by a combination of hydrogen bonding and π-stacking. nih.gov

Self-assembly is the spontaneous organization of molecules into well-defined, stable, non-covalently bonded structures. The information for this process is encoded in the structure of the individual molecules. Aromatic diamines have been used as tethers in bridged bis(β-cyclodextrin)s for the molecular recognition of dyes, indicating their role in constructing host molecules.

Although direct evidence of self-assembly processes involving this compound is not documented in the searched literature, its potential to form ordered structures can be inferred. For instance, it could potentially self-assemble through a network of hydrogen bonds and π-π stacking interactions to form one-dimensional chains or more complex three-dimensional networks. In the context of molecular recognition, the cavity formed by multiple this compound molecules could potentially act as a host for smaller guest molecules, with the binding being selective based on the size, shape, and chemical nature of the guest.

Environmental Research on N,n Ethylenedi M Toluidine Mechanistic Focus

Environmental Occurrence and Distribution Research Methodologies

The study of the environmental occurrence and distribution of N,N'-Ethylenedi-m-toluidine, a substituted aromatic amine, would likely employ methodologies similar to those used for other emerging contaminants. Research into the related compound N,N-diethyl-m-toluamide (DEET) indicates that such chemicals can enter the environment through various pathways, including discharges from wastewater treatment plants (WWTPs) due to the washing of products containing the compound, as well as from industrial sources. nih.gov Multimedia environmental fate models predict that related compounds can be distributed in both receiving waters and soil. nih.gov

To investigate the presence of this compound in various environmental compartments, a systematic sampling and analysis approach would be necessary. This would involve collecting samples from different matrices such as:

Water: Surface water (rivers, lakes), groundwater, and wastewater influent and effluent.

Soil and Sediment: Agricultural and industrial soils, as well as river and lake sediments where the compound might accumulate.

Air: Although less likely to be a primary reservoir due to its probable low volatility, air sampling, particularly near industrial sources, could be conducted.

The research methodologies would involve robust sampling protocols to ensure sample integrity, followed by sophisticated analytical techniques to detect and quantify the compound at trace levels.

Degradation Pathways and Transformation Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Based on studies of similar aromatic amines and the structurally related compound DEET, the primary degradation pathways are expected to be photodegradation, biodegradation, and chemical degradation.

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic chemicals. For aromatic amines, this process is often initiated by the absorption of ultraviolet (UV) radiation from sunlight. The photochemical transformation of DEET has been shown to be more efficient in ice than in water, suggesting that environmental conditions play a crucial role. nih.gov

The primary mechanism of photodegradation for compounds like this compound is likely to involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic rings and the ethylenediamine (B42938) bridge of the molecule.

Potential Photodegradation Products of this compound:

| Potential Product | Formation Mechanism |

| Hydroxylated derivatives | Attack of hydroxyl radicals on the aromatic rings. |

| N-dealkylated products | Cleavage of the bonds between the nitrogen atoms and the ethyl group. |

| Oxidized aromatic rings | Further oxidation of hydroxylated intermediates, potentially leading to ring opening. |

| Smaller organic acids and aldehydes | Complete breakdown of the aromatic structure. |

This table is illustrative and based on the photodegradation of analogous compounds.

Further research would be needed to identify the specific photodegradation products of this compound under various environmental conditions.

Biodegradation involves the breakdown of organic compounds by microorganisms and is a key process in the natural attenuation of environmental contaminants. The biodegradability of aromatic amines can vary. For instance, N-ethyl-m-toluidine was not found to be readily biodegradable, while other toluidine isomers have shown ready biodegradability. epa.gov

The biodegradation of this compound would likely be initiated by microbial enzymes that can catalyze the cleavage of the amide or amine bonds and the oxidation of the aromatic rings. Studies on the biodegradation of DEET by fungi have identified metabolites such as N-ethyl-m-toluamide and N,N-diethyl-m-toluamide-N-oxide, indicating that N-dealkylation and N-oxidation are important initial steps. who.int

Potential Microbial Metabolites of this compound:

| Potential Metabolite | Enzymatic Reaction |

| N-(3-methylphenyl)ethane-1,2-diamine | Cleavage of one of the bonds to a toluidine group. |

| m-Toluidine (B57737) | Further breakdown of the ethylenediamine bridge. |

| Hydroxylated toluidines | Microbial hydroxylation of the aromatic ring. |

| Ring-cleavage products | Enzymatic opening of the aromatic ring, leading to aliphatic acids. |

This table is hypothetical and based on the biodegradation of similar compounds.

The specific microbial communities and enzymatic pathways involved in the degradation of this compound have yet to be elucidated.

In addition to photodegradation and biodegradation, this compound may undergo abiotic chemical degradation in the environment. The rate of hydrolysis for monocyclic aromatic amines is generally expected to be negligible. epa.gov However, other chemical reactions can occur.

In aquatic environments, reactions with chemical oxidants such as hydroxyl radicals (•OH), which can be generated photochemically, are likely to be a significant degradation pathway. nih.gov The rate of atmospheric photooxidation for many monocyclic aromatic amines is considered rapid. epa.gov

In terrestrial environments, the mobility and degradation of this compound would be influenced by soil properties such as pH, organic matter content, and the presence of clay minerals. Aromatic amines are known to bind to soil organic matter and clay surfaces, which can affect their bioavailability and susceptibility to degradation.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental samples at trace concentrations require sensitive and selective analytical methods. The complexity of environmental matrices, such as water, soil, and sediment, presents a significant challenge for analysis.

The analysis of aromatic amines in environmental samples typically involves a multi-step process:

Extraction: The first step is to isolate the target analyte from the sample matrix. For water samples, solid-phase extraction (SPE) is a common technique. For solid samples like soil and sediment, techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction may be used.

Clean-up: After extraction, the sample extract often contains interfering substances that need to be removed. This is typically achieved using techniques like column chromatography.

Analysis: The final step is the instrumental analysis to identify and quantify the target compound.

Common Analytical Techniques for Aromatic Amines:

| Technique | Principle | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass spectral data for identification. | High sensitivity and selectivity. | May require derivatization for less volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. Can be coupled with various detectors. | Suitable for a wide range of compounds, including non-volatile ones. | Sensitivity can be lower than GC-MS for some compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Excellent for trace analysis in complex matrices. | Higher equipment cost. |

These analytical methods, particularly LC-MS/MS, are well-suited for the trace analysis of this compound in complex environmental samples, allowing for the monitoring of its presence and the investigation of its environmental fate.

Development of Sensitive Detection Techniques

The environmental monitoring of this compound necessitates the development of sensitive and specific analytical techniques capable of detecting trace levels of the compound in complex environmental matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, established analytical approaches for structurally similar aromatic amines and diamines provide a strong foundation for developing robust detection methodologies. The primary techniques applicable to the detection of this compound are chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with highly sensitive detectors.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of aromatic amines. For compounds like toluidine isomers, HPLC methods often utilize reversed-phase columns, such as C18 or specialized mixed-mode columns that can separate compounds based on both hydrophobicity and ionic interactions. Detection is commonly achieved using ultraviolet (UV) detectors, as aromatic amines typically exhibit strong UV absorbance. For enhanced sensitivity and selectivity, fluorescence detectors (FLD) can be employed, particularly if the compound is naturally fluorescent or can be derivatized to a fluorescent product. Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides high specificity and very low detection limits, which is crucial for environmental trace analysis.

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and semi-volatile organic compounds, including aromatic amines. The analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing and poor chromatographic resolution. This can often be overcome by derivatization of the amine groups or by using specialized GC columns. Common detectors for GC analysis of aromatic amines include the Flame Ionization Detector (FID), which is a robust and universally applicable detector, and the Nitrogen-Phosphorus Detector (NPD), which offers higher selectivity for nitrogen-containing compounds. For definitive identification and quantification at very low levels, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. GC-MS provides detailed structural information, allowing for unambiguous identification of the target analyte even in complex mixtures.

The table below summarizes various chromatographic conditions that have been successfully applied to the analysis of compounds structurally related to this compound. These methods can serve as a starting point for the development of a sensitive detection technique for this compound in environmental samples.

| Analytical Technique | Column | Mobile Phase / Carrier Gas | Detector | Application Notes |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water gradient with an acid modifier (e.g., formic acid) | UV/Vis or Diode Array Detector (DAD) | Suitable for a wide range of aromatic amines. The mobile phase composition can be optimized for the best separation. |

| HPLC-FLD | Reversed-Phase C18 or Phenyl-Hexyl | Methanol/Water or Acetonitrile/Water gradient | Fluorescence Detector (FLD) | Offers high sensitivity for fluorescent aromatic compounds. Derivatization may be needed if the native fluorescence is low. |

| GC-FID | Capillary column with a polar stationary phase (e.g., DB-5ms, HP-5) | Helium or Nitrogen | Flame Ionization Detector (FID) | A robust method for quantifying organic compounds. Derivatization can improve peak shape and thermal stability. |

| GC-MS | Capillary column with a non-polar or medium-polar stationary phase | Helium | Mass Spectrometer (MS) | Provides high selectivity and structural information for confident identification and quantification at trace levels. |

| Ion Chromatography | Cation-exchange column (e.g., IonPac CS17) | Methanesulfonic acid (MSA) gradient with acetonitrile | Suppressed Conductivity or UV Detector | Effective for the separation of ionic amines from common inorganic cations. cromlab-instruments.es |

Mechanistic Biological Studies of N,n Ethylenedi M Toluidine and Its Complexes Excluding Clinical/toxicity

In Vitro Studies on Molecular Interactions

Comprehensive searches for in vitro studies focusing on the molecular interactions of N,N'-Ethylenedi-m-toluidine have not yielded specific results for this compound. The following subsections outline the areas where data is currently lacking.

Ligand-Biomolecule Binding Studies (e.g., DNA/Protein Interaction Mechanisms)

There is no specific information available regarding the mechanisms of interaction between this compound or its complexes and biomolecules such as DNA and proteins. While studies on related Schiff base complexes, often derived from substituted salicylaldehydes and various amines, have demonstrated DNA binding capabilities, these findings cannot be directly extrapolated to this compound without specific experimental evidence. scirp.orgresearchgate.net The nature of the ligand and the metal ion in such complexes significantly influences their interaction with biological systems. researchgate.net

General principles of DNA-metal complex interactions involve covalent binding (metal-base coordination) or non-covalent interactions, such as intercalation, groove binding, and electrostatic interactions. mdpi.com For instance, some platinum(II) complexes containing ethylenediamine (B42938) have been shown to bind to DNA through bis-intercalation. nih.gov However, without dedicated studies, the specific mode of binding for this compound remains uncharacterized.

Enzyme Inhibition Mechanistic Investigations

Detailed mechanistic investigations into the enzyme-inhibiting properties of this compound are not documented in the available scientific literature. The study of enzyme inhibition involves determining the kinetic mechanism, such as competitive, non-competitive, or uncompetitive inhibition, which provides insights into how a compound interacts with an enzyme and its substrate. researchgate.netsigmaaldrich.com While Schiff bases and their metal complexes are known to possess a wide range of biological activities, including potential enzyme inhibition, specific data, including inhibition constants (Kᵢ) or IC₅₀ values for this compound, are absent. scirp.orgresearchgate.netrasayanjournal.co.in

Cellular Research Approaches for Fundamental Biological Processes

Similarly, research on the fundamental biological processes involving this compound at the cellular level is not available.

Cell-Free System Investigations of Biochemical Pathways

There are no published studies using cell-free systems to investigate the effects of this compound on specific biochemical pathways. Such systems are crucial for understanding the direct molecular interactions of a compound within a controlled biological environment, independent of cellular uptake and metabolism.

Mechanistic Studies in Cell Culture Models (e.g., cellular uptake, efflux, or metabolic fate)

Specific studies on the cellular uptake, efflux, and metabolic fate of this compound are not found in the reviewed literature. While there is information on the metabolism of related compounds like N,N-diethyl-m-toluamide (DEET) and p-toluidine, these metabolic pathways are specific to their structures and cannot be assumed to be the same for this compound. nih.govnih.govoecd.org For instance, the metabolism of DEET involves N-deethylation and ring substituent oxidation. nih.gov The cellular uptake of compounds can be influenced by various factors, including the presence of specific transporters and the physicochemical properties of the molecule. nih.govacs.orgnih.gov Without experimental data, the mechanisms by which this compound would enter and be processed by cells remain unknown.

Future Research Directions and Emerging Paradigms

Integration of N,N'-Ethylenedi-m-toluidine into Novel Chemical Technologies

The primary avenue for the integration of this compound into novel technologies lies in its use as a monomer for the synthesis of advanced polymers. The presence of two reactive N-H groups allows it to act as a difunctional building block in polycondensation reactions.

High-Performance Polyamides: Aromatic polyamides are a class of materials known for their exceptional thermal stability and mechanical strength. However, their applications can be limited by poor solubility, which complicates processing. The structure of this compound, with its kinked m-tolyl groups and the flexible ethylene (B1197577) spacer, is expected to disrupt the chain packing that typically leads to high crystallinity and low solubility in wholly aromatic polyamides.

Future research will likely focus on the polycondensation of this compound with various diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to create a new class of soluble, high-performance polyamides. csic.essapub.org The synthesis would follow a general scheme where the diamine and diacid chloride react to form an amide linkage, releasing hydrochloric acid as a byproduct. csic.es The resulting polymers could find applications in specialty films, coatings for extreme environments, and as matrix resins for fiber-reinforced composites. researchgate.net

Table 1: General Synthesis Scheme for Polyamides from this compound

| Reactant A | Reactant B | Resulting Polymer Structure | Potential Properties |

| This compound | Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) | Aromatic Polyamide | High thermal stability, improved solubility over linear analogues, good mechanical strength. |

| This compound | Aliphatic Diacid Chloride (e.g., Adipoyl chloride) | Semi-aromatic Polyamide | Increased flexibility, lower glass transition temperature, enhanced processability. |

Functional Dyes and Pigments: The aromatic nature of this compound also makes it a precursor for the synthesis of novel dyes and pigments. ontosight.ai By coupling the diamine with diazonium salts or other chromophoric systems, researchers can develop new colorants. The specific structure of the diamine could lead to dyes with unique photophysical properties, such as enhanced stability, specific absorption/emission wavelengths, or solvatochromic behavior, making them suitable for use in electronic displays, security inks, or as biological stains.

Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Understanding the behavior of this compound during chemical transformations is crucial for optimizing its use. While standard characterization techniques remain important, advanced methods offer deeper insights.

Structural Characterization: The definitive structure and conformation of this compound and its derivatives can be determined using single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as the dihedral angle between the aromatic rings, which influences the macroscopic properties of its polymers. nih.gov For the resulting polymers, which are often amorphous, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can probe the local environment of the carbon and nitrogen atoms in the polymer backbone.

Real-time Reaction Monitoring: To optimize polymerization reactions, real-time analysis is indispensable. In-situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the progress of a polycondensation reaction. By tracking the disappearance of the N-H stretching vibration (around 3300-3500 cm⁻¹) of the diamine and the appearance of the amide C=O stretching vibration (around 1650 cm⁻¹), the reaction kinetics can be determined without the need for sampling. This allows for precise control over the molecular weight and properties of the final polymer.

Table 2: Spectroscopic Techniques for the Analysis of this compound and its Polymers

| Technique | Information Obtained | Application Area |

| ¹H and ¹³C NMR | Elucidation of molecular structure and purity of the monomer. | Monomer Synthesis & Quality Control |

| FTIR Spectroscopy | Identification of functional groups (N-H, C=O). | Reaction Monitoring & Polymer ID |

| X-ray Diffraction | Precise 3D molecular structure of single crystals. | Structural Analysis of Derivatives |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile of polymers. | Material Property Characterization |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting point (Tm). | Material Property Characterization |

Green Chemistry Principles in Synthesis and Application

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

Enzymatic Synthesis: A significant advancement in polymer chemistry is the use of enzymes as catalysts. For polyamide synthesis, lipases such as Novozym 435 have been shown to be effective in catalyzing polycondensation reactions under milder conditions than traditional methods. techscience.cn Applying this to this compound could involve reacting it with a diester (instead of a diacid chloride) in a solvent like diphenyl ether or even under solvent-free melt conditions. techscience.cn This enzymatic route avoids the use of corrosive acid chlorides and toxic condensing agents, representing a major step towards a greener process.

Designing for Recyclability: Green chemistry also extends to the lifecycle of the final product. Research into polymers derived from this compound will likely include strategies for chemical recycling. By incorporating specific linkages into the polymer backbone that can be selectively cleaved, it may be possible to depolymerize the material back to its constituent monomers. For instance, creating alternating ester-thioester polymers through the copolymerization of related monomers has been shown to produce materials with high performance and improved chemical recyclability. researchgate.net This paradigm could be extended to amide-based polymers.

Computational Predictions for Novel Derivatives and Functions

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, saving significant time and resources.

Density Functional Theory (DFT) Simulations: DFT can be used to model the three-dimensional structure of this compound and predict its electronic properties. For example, calculations can determine the most stable conformation of the molecule, the rotational energy barriers of the tolyl groups, and the molecule's dipole moment. nih.gov Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental results.

Predicting Polymer Properties: By extending computational models to polymer chains, researchers can predict the properties of materials derived from this compound. Molecular dynamics simulations can be used to estimate key material properties such as the glass transition temperature, mechanical modulus, and solubility in various solvents. These predictions can guide the selection of co-monomers to achieve desired material characteristics, accelerating the development of new functional polymers. Computational studies can also shed light on electronic interactions within the polymer backbone that dictate reaction selectivity and material performance. researchgate.net

Table 3: Computationally Predictable Properties and Their Relevance

| Predicted Property | Computational Method | Relevance to Research & Development |

| Molecular Geometry & Conformation | Density Functional Theory (DFT) | Understanding steric effects and predicting packing in polymers. |

| Spectroscopic Signatures (NMR, IR) | DFT | Aiding in the identification and characterization of new compounds. |

| Reaction Energetics | DFT | Predicting the feasibility and mechanism of polymerization reactions. |

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | Designing polymers with specific thermal operating ranges. |

| Mechanical Properties (e.g., Modulus) | MD | Engineering materials with desired stiffness and toughness. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N,N'-Ethylenedi-m-toluidine with high purity, and how can reaction conditions be optimized?

- Methodology :

- Alkylation Optimization : Use m-toluidine and ethylene dihalides (e.g., ethylene dibromide) under controlled alkaline conditions (e.g., sodium hydroxide or potassium hydroxide). Adjust stoichiometry to minimize side products like mono-alkylated intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., acetone) enhance reactivity, while refluxing in ethanol improves yield .

- Purification : Employ fractional distillation followed by recrystallization in ethanol-water mixtures. Validate purity via HPLC (≥98%) and NMR to confirm absence of residual toluidine or byproducts .

Q. How should researchers characterize This compound to confirm structural integrity and assess purity?

- Analytical Workflow :

- Spectroscopy : Use -NMR to verify ethylenic bridge formation (δ 3.2–3.8 ppm for –CH–N–) and aromatic proton patterns. FT-IR confirms N–H stretching (3200–3400 cm) .

- Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) quantifies purity. Compare retention times against commercial standards (if available) .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 78.2%, H: 8.1%, N: 13.7%) .

Q. What are the critical parameters for designing reproducible synthesis protocols for This compound?

- Key Variables :

- Temperature : Maintain 70–80°C during alkylation to balance reaction rate and decomposition risks .

- pH Control : Alkaline conditions (pH 10–12) prevent protonation of amine nucleophiles, ensuring efficient alkylation .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for This compound derivatives (e.g., unexpected coupling patterns in NMR)?

- Troubleshooting Framework :

- Dynamic Effects : Investigate rotational barriers in the ethylenic bridge using variable-temperature NMR to detect conformational isomers .

- Impurity Profiling : Combine GC-MS and LC-MS to identify trace byproducts (e.g., oxidized or dimerized species) .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are effective for studying the degradation pathways of This compound under varying environmental conditions?

- Experimental Design :

- Stability Studies : Expose the compound to UV light, elevated temperatures (40–100°C), and acidic/alkaline buffers. Monitor degradation via TLC and mass spectrometry .

- Kinetic Analysis : Use pseudo-first-order models to calculate half-lives. Identify degradation products (e.g., N-ethyl-m-toluidine) via high-resolution MS/MS .

- Mechanistic Probes : Isotope labeling (e.g., -ethyl groups) tracks bond cleavage sites during hydrolysis .

Q. How can researchers integrate This compound into coordination chemistry studies, and what analytical challenges arise?

- Coordination Complex Design :

- Ligand Screening : Test metal-binding affinity (e.g., Cu, Fe) using UV-vis titration and Job’s method for stoichiometry determination .

- Challenge : Low solubility in aqueous media requires solvent optimization (e.g., DMSO/water mixtures) .

- X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Address disorder in ethylenic moieties during refinement .

Methodological Guidance for Data Analysis

Q. What statistical approaches are appropriate for analyzing contradictory results in catalytic applications of This compound?

- Data Reconciliation :

- Multivariate Analysis : Apply PCA or PLS regression to identify variables (e.g., solvent polarity, metal ion type) causing discrepancies .

- Error Propagation : Quantify uncertainties in yield measurements using Gaussian error models and report confidence intervals (95% CI) .

- Replication : Use nested ANOVA to assess inter-lab variability in catalytic efficiency measurements .

Q. How should researchers document synthetic procedures and data to ensure reproducibility and compliance with academic standards?

- Best Practices :

- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type) .

- Raw Data Archiving : Deposit NMR spectra, chromatograms, and crystallographic data in supplementary materials with DOI links .

- Ethical Compliance : Disclose safety protocols (e.g., fume hood use) and waste disposal methods in line with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.